molecular formula C10H13N3O B1403204 6-(Propan-2-yloxy)-1h-indazol-3-amine CAS No. 1351631-55-4

6-(Propan-2-yloxy)-1h-indazol-3-amine

Cat. No.: B1403204
CAS No.: 1351631-55-4
M. Wt: 191.23 g/mol
InChI Key: SNRASIDEDGPZCA-UHFFFAOYSA-N
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Description

6-(Propan-2-yloxy)-1h-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Future Directions

The future directions for “1H-Indazol-3-amine, 6-(1-methylethoxy)-” could involve further exploration of its potential antitumor activity . As the compound is a derivative of 1H-Indazol-3-amine, which has shown promising results in inhibiting human cancer cell lines , it could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Biochemical Analysis

Biochemical Properties

1H-Indazol-3-amine, 6-(1-methylethoxy)- plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with tyrosine kinases, which are crucial in cell signaling pathways. The compound binds effectively with the hinge region of tyrosine kinase, thereby inhibiting its activity . This interaction is essential for its anticancer properties, as it can disrupt the signaling pathways that promote cancer cell proliferation.

Cellular Effects

The effects of 1H-Indazol-3-amine, 6-(1-methylethoxy)- on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by inhibiting the Bcl2 family members and the p53/MDM2 pathway . This compound also affects cell cycle regulation, leading to cell cycle arrest in the G2/M phase. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer activity .

Molecular Mechanism

At the molecular level, 1H-Indazol-3-amine, 6-(1-methylethoxy)- exerts its effects through several mechanisms. It binds to the hinge region of tyrosine kinase, inhibiting its activity and disrupting downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis. The compound also affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Indazol-3-amine, 6-(1-methylethoxy)- have been studied over time. The compound has shown stability under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of 1H-Indazol-3-amine, 6-(1-methylethoxy)- vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects have been observed, including adverse impacts on normal cells and tissues . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

1H-Indazol-3-amine, 6-(1-methylethoxy)- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels are still being studied, but it is known to influence the metabolism of other drugs and endogenous compounds .

Transport and Distribution

Within cells and tissues, 1H-Indazol-3-amine, 6-(1-methylethoxy)- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments .

Subcellular Localization

The subcellular localization of 1H-Indazol-3-amine, 6-(1-methylethoxy)- is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target proteins and enzymes, enabling it to exert its biochemical effects effectively .

Preparation Methods

The synthesis of 6-(Propan-2-yloxy)-1h-indazol-3-amine typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity .

Industrial production methods often utilize optimized synthetic routes to ensure scalability and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

6-(Propan-2-yloxy)-1h-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .

Comparison with Similar Compounds

6-(Propan-2-yloxy)-1h-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-propan-2-yloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRASIDEDGPZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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